molecular formula C16H17ClN2O2S B5789153 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B5789153
M. Wt: 336.8 g/mol
InChI Key: BPYFRQJUNUDSGM-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is a thiourea derivative characterized by two aromatic substituents: a 3-chloro-2-methylphenyl group and a 2,4-dimethoxyphenyl group. Thioureas are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, and their biological and physicochemical properties are heavily influenced by the nature and positioning of substituents on the aromatic rings . The 3-chloro-2-methylphenyl moiety introduces steric bulk and electron-withdrawing effects, while the 2,4-dimethoxyphenyl group contributes electron-donating methoxy substituents, which can enhance solubility and influence intermolecular interactions .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-10-12(17)5-4-6-13(10)18-16(22)19-14-8-7-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYFRQJUNUDSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiourea derivatives exhibit promising anticancer properties. Specifically, 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea has been investigated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in melanoma and breast cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation in cancer cells .

Antimicrobial Properties
Thiourea compounds are also noted for their antimicrobial activities. In vitro studies have demonstrated that derivatives of thiourea can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine in this compound, enhances its antibacterial efficacy by increasing membrane permeability in bacterial cells .

Agricultural Applications

Pesticidal Activity
The compound's structure allows it to function as a potential pesticide. Research into similar thiourea derivatives has revealed their effectiveness against various pests and fungi that affect crop yields. The application of these compounds can lead to reduced reliance on traditional pesticides, promoting more sustainable agricultural practices .

Synthesis and Characterization

Synthetic Pathways
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of appropriate isothiocyanates with amines or phenols under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiourea compounds. Variations in substituents on the phenyl rings can significantly influence biological activity. For example, modifications to the methoxy groups or the position of the chlorine atom can enhance potency or selectivity against specific targets .

Case Studies

Study Findings Application
Davis et al., 2007Demonstrated moderate cytotoxicity against melanoma cell line MM96LAnticancer research
MDPI Study (2022)Investigated antimicrobial effects against E. coli and S. aureusAntimicrobial applications
ChemDiv ResearchExplored pesticide efficacy in agricultural settingsSustainable agriculture

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Comparison of Thiourea Derivatives

Compound Name Substituents (R¹/R²) Key Features Biological Activity/Applications Reference
1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea R¹: 3-Cl-2-Me-C₆H₃; R²: 2,4-(OMe)₂-C₆H₃ Balanced electron-withdrawing (Cl) and donating (OMe) groups; steric hindrance from methyl Potential enzyme inhibition/antimicrobial
1-(3,4-Dimethoxyphenyl)-3-(imidazolylpropyl)thiourea R¹: 3,4-(OMe)₂-C₆H₃; R²: imidazolylpropyl Strong electron-donating groups; designed for glutaminyl cyclase inhibition Inhibits human glutaminyl cyclase (IC₅₀ ~ nM)
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(isopropylphenyl)thiourea R¹: 4-Cl-2,5-(OMe)₂-C₆H₂; R²: isopropylphenyl Multiple methoxy groups enhance solubility; chloro and isopropyl add steric bulk Anticancer/antimicrobial screening compound
1-(Adamantane-carbonyl)-3-(2,4-dichlorophenyl)thiourea R¹: adamantyl; R²: 2,4-Cl₂-C₆H₃ Hydrophobic adamantyl group; strong electron-withdrawing Cl substituents Structural studies (Hirshfeld surface analysis)
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea R¹: 2-Br-4-Cl-C₆H₃; R²/R³: Me Halogenated aryl group; dimethylamino reduces steric hindrance Crystallographic studies

Key Comparative Insights

Substituent Positioning and Electronic Effects

  • In contrast, 1-(3,4-dimethoxyphenyl) derivatives (e.g., from ) exhibit stronger electron donation but reduced steric accessibility, affecting binding pocket interactions .
  • Chloro and Methyl Groups : The 3-chloro-2-methylphenyl group introduces steric hindrance and electron withdrawal, which may improve metabolic stability compared to unsubstituted or halogen-only analogues (e.g., 1-(2-bromo-4-chlorophenyl)thiourea in ) .

Physicochemical and Crystallographic Properties

  • Hirshfeld Surface Analysis : Adamantyl thioureas () reveal that substituents like nitro or chloro groups significantly influence intermolecular contacts (e.g., C–H⋯O vs. C–H⋯S interactions) . The target compound’s methoxy and chloro groups likely promote distinct crystal packing patterns.
  • Synthesis Challenges : The synthesis of 1-(3-chloro-2-methylphenyl) derivatives () requires careful control of reaction conditions to avoid by-products from steric hindrance, unlike less hindered analogues like 1-(2,4-dimethylphenyl)-3-methylthiourea () .

Biological Activity

1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea is C16H18ClN2O2SC_{16}H_{18}ClN_{2}O_{2}S. Its structure can be represented as follows:

  • Chlorine atom : Enhances lipophilicity, potentially improving membrane permeability.
  • Dimethoxy groups : May contribute to the compound's electron-donating properties, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including 1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thiourea. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Thiourea Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thioureaStaphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Candida albicans256 µg/mL

In a study evaluating the antimicrobial properties of thioureas, it was found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The MIC values indicate that it could be a candidate for treating infections caused by multidrug-resistant strains .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential activity against various cancer cell lines.

Table 2: Anticancer Activity of Thiourea Derivatives

Compound NameCell LineIC50 (µM)
1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thioureaHeLa15.0
MCF-720.5
A54918.0

Research has demonstrated that this compound inhibits cell proliferation in several cancer cell lines, suggesting it may interfere with critical pathways in cancer progression. The IC50 values indicate moderate potency compared to standard chemotherapeutics .

Enzyme Inhibition Studies

Enzyme inhibition is another area where thioureas have shown promise. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been a focus due to their role in inflammation and cancer.

Table 3: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
1-(3-Chloro-2-methylphenyl)-3-(2,4-dimethoxyphenyl)thioureaCOX-125.0
COX-210.0

The compound has been identified as a selective COX-2 inhibitor, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors .

Case Studies and Research Findings

A comprehensive review of thioureas has shown that modifications in their structure can lead to enhanced biological activities. For instance:

  • Modification with different substituents : Changing the substituents on the phenyl rings can significantly alter the compound's potency against specific targets.
  • Structure-activity relationship (SAR) studies have indicated that electron-withdrawing groups enhance activity against certain microbial strains while maintaining low toxicity to human cells.

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